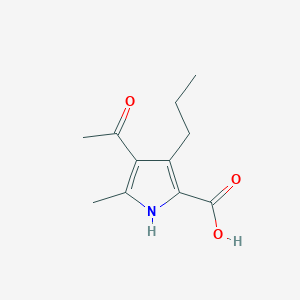

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid

Description

4-Acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a polysubstituted pyrrole derivative characterized by functional groups at positions 2 (carboxylic acid), 3 (propyl), 4 (acetyl), and 5 (methyl). Pyrroles are aromatic heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and stability.

Properties

IUPAC Name |

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-5-8-9(7(3)13)6(2)12-10(8)11(14)15/h12H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQAQWGFAZEZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C1C(=O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: Pyrrole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological activities. Medicine: Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific biological target. In general, pyrrole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

Synthetic Challenges : Introducing the propyl group at position 3 in the target compound may require regioselective alkylation under controlled conditions to avoid byproducts, as seen in the laborious separation of chlorinated pyrrole derivatives .

Biological Relevance : Pyrazole derivatives (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) are often explored as phosphodiesterase inhibitors, suggesting that the target pyrrole derivative could have analogous applications if functionalized appropriately .

Biological Activity

4-acetyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring substituted with an acetyl group, a methyl group, and a propyl chain, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds related to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

A study focused on pyrrole derivatives demonstrated promising antitubercular activity. The structure–activity relationship (SAR) revealed that modifications to the pyrrole ring could enhance potency against drug-resistant strains of Mycobacterium tuberculosis, with some compounds achieving MIC values below 0.016 μg/mL . This suggests that this compound may serve as a lead compound for developing new antitubercular agents.

Antioxidant Activity

Pyrrole derivatives are also known for their antioxidant properties. The presence of electron-donating groups in the structure enhances the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. Studies have indicated that such compounds can exhibit significant radical scavenging activity, thereby potentially reducing cellular damage caused by oxidative stress.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in pathogens.

- Disruption of Biofilm Formation : It has been suggested that pyrrole derivatives can interfere with quorum sensing mechanisms in bacteria, thereby inhibiting biofilm formation and enhancing susceptibility to antibiotics .

- Modulation of Cellular Signaling : By interacting with cellular receptors or signaling pathways, these compounds may exert anti-inflammatory effects or promote apoptosis in cancer cells.

Case Studies

Several studies have documented the efficacy of pyrrole derivatives in clinical or laboratory settings:

- Case Study on Antimicrobial Efficacy : A recent study evaluated a series of pyrrole derivatives for their antibacterial properties against multi-drug resistant strains. Among these, this compound showed significant activity comparable to standard antibiotics like ciprofloxacin .

- Case Study on Antitubercular Activity : Another study assessed the antitubercular potential of pyrrole-based compounds against Mycobacterium smegmatis expressing mutated mmpL3 genes, revealing that modifications in the structure led to enhanced activity against resistant strains .

Preparation Methods

Alkylation and Acylation Strategy on Pyrrole Core

According to patent literature on pyrrolidine and related pyrrole-2-carboxylic acid derivatives, a key step involves the use of strong bases such as lithium diisopropylamide (LDA), n-butyllithium (nBuLi), or potassium tert-butoxide to generate nucleophilic intermediates capable of regioselective alkylation or acylation at the desired pyrrole positions.

- Base-mediated alkylation : The hydroxyl or amino groups on intermediates are activated by strong bases to form alkoxides or amides, which then react with alkylating agents (e.g., propyl halides) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to improve yield and selectivity.

- Acylation : Introduction of the acetyl group can be achieved using acetic formic anhydride or formic pivalic anhydride under low temperature (-78°C to 5°C) to prevent side reactions and racemization.

Protection and Deprotection Steps

- Protecting groups such as tert-butoxycarbonyl (Boc) are used on nitrogen or carboxyl groups to prevent undesired reactions during multi-step synthesis.

- After key functionalizations, deprotection is performed using trifluoroacetic acid (TFA) at mild temperatures (around 25°C) to yield the free pyrrole carboxylic acid derivative.

Hydrolysis of Esters to Carboxylic Acids

- Esters such as methoxycarbonyl groups are hydrolyzed using lithium hydroxide (LiOH) in aqueous tetrahydrofuran (THF) at room temperature overnight.

- The reaction mixture is then acidified to pH ~3, and the product is extracted with ethyl acetate to isolate the free acid in high yield (close to 100% reported for similar compounds).

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with nBuLi | nBuLi in hexane, -78°C, THF solvent | 75-90 | Controlled low temperature prevents racemization |

| Acylation with formic anhydrides | Acetic formic anhydride, -78°C to 5°C, THF | 80-85 | Mild conditions preserve stereochemistry |

| Deprotection | TFA, methylene chloride, 25°C, 4 h | 80-85 | Efficient removal of Boc protecting groups |

| Ester hydrolysis | LiOH, water/THF, 25°C, overnight | ~100 | Complete conversion to carboxylic acid |

Data adapted from patent EP3015456A1 and related literature

Purification and Isolation

- Column chromatography on silica gel is commonly employed post-deprotection to purify the target pyrrole carboxylic acid.

- Extraction with organic solvents such as ethyl acetate and dichloromethane is used to separate organic impurities.

- Recrystallization from suitable solvents (e.g., petroleum ether/water mixtures) can be applied to obtain the final product as a white solid with high purity.

Comparative Analysis of Preparation Routes

| Aspect | Base-mediated Alkylation/Acylation Route | Alternative Cyclization Route* | Notes |

|---|---|---|---|

| Starting Materials | Protected pyrrole intermediates | 1,4-dicarbonyl compounds | Base-mediated route more versatile |

| Reaction Conditions | Low temperature (-78°C to 5°C), inert atmosphere | Higher temperature possible | Base-mediated offers better stereocontrol |

| Yield | 75-90% per step | Variable, often lower | Base-mediated route preferred for scale-up |

| Purification | Column chromatography, extraction | Crystallization, extraction | Both require chromatographic purification |

| Scalability | Good, industrially feasible | Less common industrially | Base-mediated route more industrially suitable |

*Inferred from related pyrrole synthesis literature and patent disclosures

Q & A

Q. How to design a scalable synthesis route for multi-gram quantities of this compound?

- Methodological Answer : Replace hazardous reagents (e.g., tert-butyl hypochlorite) with safer alternatives (e.g., N-chlorosuccinimide). Optimize solvent recovery (e.g., toluene distillation) and use flow chemistry for exothermic steps. Validate scalability via kinetic modeling to avoid side reactions at higher concentrations .

Q. What in silico tools are recommended for predicting metabolic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.